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Executive Summary
Congenital hyperinsulinism (CHI) is a rare and severe genetic disorder characterized by

dysregulated insulin secretion from pancreatic β-cells, leading to persistent and profound

hypoglycemia. If not promptly and effectively managed, the resulting neuroglycopenia can lead

to irreversible brain damage and long-term neurological sequelae. Current therapeutic options

are limited and often insufficient, creating a significant unmet medical need. Dasiglucagon, a

stable and soluble glucagon analog, has emerged as a promising novel therapeutic agent for

the management of CHI. This technical guide provides an in-depth overview of the exploratory

research on Dasiglucagon for CHI, summarizing key clinical trial data, detailing experimental

protocols, and illustrating the underlying mechanisms of action.

Pathophysiology of Congenital Hyperinsulinism and
Rationale for Dasiglucagon
CHI encompasses a group of genetic disorders that disrupt the normal regulation of insulin

secretion. In healthy individuals, insulin release is tightly coupled to blood glucose levels. In

CHI, however, pancreatic β-cells secrete insulin inappropriately, even during periods of low

blood sugar. This leads to a state of persistent hyperinsulinemic hypoglycemia. The excess

insulin suppresses the production of alternative brain fuels like ketones and free fatty acids,

exacerbating the risk of neurological injury.
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Glucagon, a peptide hormone secreted by pancreatic α-cells, counteracts the effects of insulin

by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.

Dasiglucagon is a glucagon analog with seven amino acid substitutions that enhance its

stability in aqueous solution, making it suitable for continuous subcutaneous infusion via a

pump. The therapeutic rationale is to provide a continuous and stable elevation of blood

glucose to counteract the effects of excess insulin, thereby reducing the frequency and severity

of hypoglycemic events.

Mechanism of Action: The Glucagon Signaling
Pathway
Dasiglucagon exerts its effects by activating the glucagon receptor, a G-protein coupled

receptor (GPCR) located primarily on the surface of hepatocytes. This initiates a downstream

signaling cascade:

Receptor Activation: Binding of Dasiglucagon to the glucagon receptor induces a

conformational change, activating an associated Gs protein.

Second Messenger Production: The activated Gs protein stimulates adenylyl cyclase, which

catalyzes the conversion of ATP to cyclic AMP (cAMP).

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase

A (PKA).

Metabolic Effects: Activated PKA phosphorylates key enzymes involved in glucose

metabolism, leading to:

Increased Glycogenolysis: PKA activates glycogen phosphorylase, the enzyme that

breaks down stored glycogen into glucose.

Increased Gluconeogenesis: PKA promotes the synthesis of glucose from non-

carbohydrate precursors.

Inhibition of Glycogenesis: PKA inactivates glycogen synthase, preventing the storage of

glucose as glycogen.
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This cascade results in an increased release of glucose from the liver into the bloodstream,

thereby raising blood glucose levels.
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Caption: Dasiglucagon signaling pathway in hepatocytes.

Clinical Development and Efficacy
Dasiglucagon has been evaluated in several key clinical trials involving pediatric patients with

CHI. The primary goal of these studies was to assess the efficacy of continuous subcutaneous

Dasiglucagon infusion in reducing the need for intravenous (IV) glucose and controlling

hypoglycemia.

Phase 3 Trial in Infants (7 days to 12 months)
A pivotal Phase 3 trial (NCT04172441) investigated Dasiglucagon in infants aged 7 days to 12

months who were dependent on IV glucose.

Experimental Protocol:

Study Design: The trial consisted of two parts. Part 1 was a randomized, double-blind,

placebo-controlled, crossover period where 12 participants received Dasiglucagon or a

placebo for 48 hours, followed by a switch to the other treatment for another 48 hours. Part 2

was an open-label period where all participants received Dasiglucagon for 21 days.
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Patient Population: 12 children with CHI, aged 7 days to 12 months, dependent on IV

glucose.

Intervention: Continuous subcutaneous infusion of Dasiglucagon. The mean infusion rate

was approximately 57.7 µ g/hour in Part 1.

Primary Outcome: The mean IV glucose infusion rate (GIR) during the last 12 hours of each

48-hour treatment period in Part 1.
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Screening & Enrollment (≤28 days)

Part 1: Randomized, Crossover (4 days total)

Part 2: Open-Label Extension (21 days)
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Caption: Experimental workflow for the Phase 3 trial in infants with CHI.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10824241?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efficacy Results: Dasiglucagon demonstrated a statistically significant and clinically

meaningful reduction in the need for IV glucose.

Parameter
Dasiglucag
on

Placebo
Treatment
Difference

P-value Citation(s)

Mean IV GIR

(last 12h of

treatment)

4.3

mg/kg/min

9.5

mg/kg/min

-5.2

mg/kg/min
0.004

Mean IV GIR

(full 48h)

Reduction of

3.5

mg/kg/min

0.0107

Total

Carbohydrate

Intake

107 g/day 138 g/day

-31 g/day

(22%

reduction)

0.024

GIR: Glucose Infusion Rate

These results indicate that Dasiglucagon significantly reduced the dependency on IV glucose

and overall carbohydrate intake required to maintain euglycemia.

Phase 3 Trial in Older Children (3 months to 12 years)
Another Phase 3 trial (NCT03777176) evaluated Dasiglucagon as an add-on to standard of

care (SoC) in children aged 3 months to 12 years with persistent hypoglycemia.

Experimental Protocol:

Study Design: An open-label, randomized trial. Patients were randomized 1:1 to receive

either SoC alone or Dasiglucagon + SoC for 4 weeks. In the subsequent 4 weeks, all

patients received Dasiglucagon + SoC.

Patient Population: 32 patients aged 0.6 to 10.9 years with CHI and persistent hypoglycemia

despite SoC.

Intervention: Continuous subcutaneous infusion of Dasiglucagon (10-70 µg/h) plus SoC.
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Primary Outcome: The average number of self-monitored plasma glucose (SMPG) detected

hypoglycemic episodes (<3.9 mmol/L) per week during weeks 2 to 4.

Secondary/Post-hoc Analyses: Hypoglycemia measures assessed by blinded continuous

glucose monitoring (CGM).

Efficacy Results: While the primary endpoint based on SMPG did not show a statistically

significant difference, post-hoc analyses of the more comprehensive CGM data revealed

significant reductions in hypoglycemia.

Parameter
(Weeks 2-4)

Dasiglucagon
+ SoC vs. SoC
alone

Event Rate
Ratio

P-value Citation(s)

SMPG-detected

Hypoglycemia

No statistically

significant

difference

0.85 0.5028

CGM-detected

Hypoglycemia

(<3.9 mmol/L)

43% reduction 0.57 0.0029

Other CGM

Hypoglycemia

Measures

37% to 61%

reduction
- -

SMPG: Self-Monitored Plasma Glucose; CGM: Continuous Glucose Monitoring; SoC: Standard

of Care

The discrepancy between SMPG and CGM results may be due to detection bias, as the

continuous nature of CGM provides a more complete glycemic profile. The clinically meaningful

reductions in multiple CGM-recorded hypoglycemia measures support the potential of

Dasiglucagon as a treatment for CHI in this age group.

Safety and Tolerability
Across clinical trials, Dasiglucagon has been reported as generally safe and well-tolerated.

The safety profile is consistent with the known class effects of glucagon.
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Most Frequent Adverse Events: The most commonly reported treatment-emergent adverse

events were gastrointestinal (e.g., nausea, vomiting) and skin-related issues (e.g., injection

site reactions).

Serious Adverse Events: No serious adverse events were reported in the infant trial.

Long-term safety is being evaluated in ongoing extension studies, with 42 out of 44 participants

from the initial Phase 3 trials continuing into the extension phase.

Logical Framework: Dasiglucagon's Role in CHI
Management
The core problem in CHI is insulin-driven hypoglycemia. Dasiglucagon intervenes by providing

a counter-regulatory stimulus, independent of the defective β-cell regulation.
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Caption: Logical framework of Dasiglucagon's intervention in CHI.

Conclusion and Future Directions
The exploratory research on Dasiglucagon for congenital hyperinsulinism has yielded

promising results. Clinical data strongly support its efficacy in reducing dependence on
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intravenous glucose in infants and decreasing hypoglycemic events in children. Its stable, liquid

formulation allows for continuous subcutaneous delivery, representing a significant potential

advancement over current management strategies.

Ongoing long-term extension studies will be critical for providing comprehensive data on the

sustained efficacy and safety of Dasiglucagon. While regulatory reviews are ongoing,

Dasiglucagon has the potential to become the first medicine specifically developed and

approved for this ultra-rare and serious condition in decades, offering a new therapeutic option

for patients, families, and clinicians.

To cite this document: BenchChem. [Exploratory Research on Dasiglucagon for Congenital
Hyperinsulinism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824241#exploratory-research-on-dasiglucagon-
for-congenital-hyperinsulinism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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